

Physical and chemical properties of 2-Methoxypyrimidine-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Methoxypyrimidine-4-carbaldehyde

Cat. No.: B112045

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An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methoxypyrimidine-4-carbaldehyde**. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates available information from chemical suppliers and provides predicted data based on analogous compounds. It outlines plausible synthetic routes and characteristic reactions, complete with detailed, generalized experimental protocols. This guide is intended to serve as a foundational resource for professionals in research and drug development, facilitating the use of **2-Methoxypyrimidine-4-carbaldehyde** as a versatile building block in medicinal chemistry.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. **2-Methoxypyrimidine-4-carbaldehyde** is a bifunctional derivative of pyrimidine, featuring a methoxy group at the 2-position and a reactive carbaldehyde at the 4-position. This unique

arrangement of functional groups makes it a valuable intermediate for the synthesis of a diverse array of more complex heterocyclic systems. The electron-donating methoxy group influences the reactivity of the pyrimidine ring, while the aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, oxidations, and nucleophilic additions. This guide aims to provide a detailed summary of its properties and synthetic utility.

Physicochemical Properties

Quantitative data for **2-Methoxypyrimidine-4-carbaldehyde** is limited. The following tables summarize available and predicted data to provide a comprehensive profile of the compound.

Table 1: Compound Identifiers and General Data

Property	Value	Source
CAS Number	164738-44-7	[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	Biotuva Life Sciences [2]
Molecular Weight	138.12 g/mol	Biotuva Life Sciences [2]
Appearance	Solid or liquid (form not specified)	[1]
Purity	Typically ≥95%	[1]
Storage	2-8 °C under an inert atmosphere	Biotuva Life Sciences [2]

Table 2: Predicted and Analogous Physical Properties

Property	Value	Notes
Melting Point	33-36 °C	Data for the analogous compound 2-Methoxypyridine-4-carbaldehyde.[3]
Boiling Point	234.6 ± 20.0 °C	Predicted data for the analogous compound 2-Methoxypyridine-4-carbaldehyde.[3]
Solubility	Soluble in organic solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.	General solubility trend for pyrimidine derivatives.[4]
XlogP	0.3	Predicted value.

Spectroscopic Data (Predicted)

While specific experimental spectra for **2-Methoxypyrimidine-4-carbaldehyde** are not readily available, the expected NMR and IR spectral characteristics can be predicted based on its structure and data from analogous compounds.

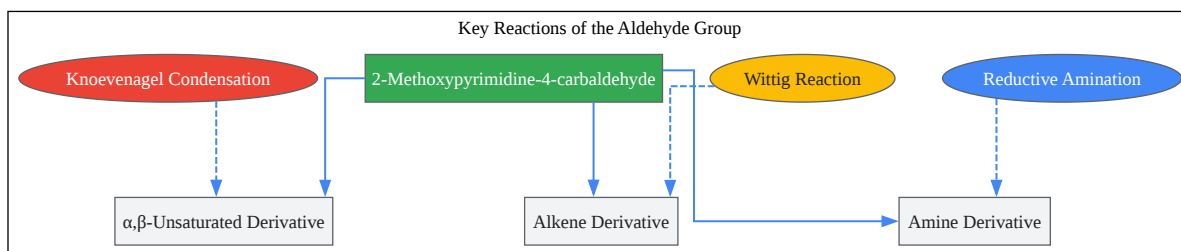
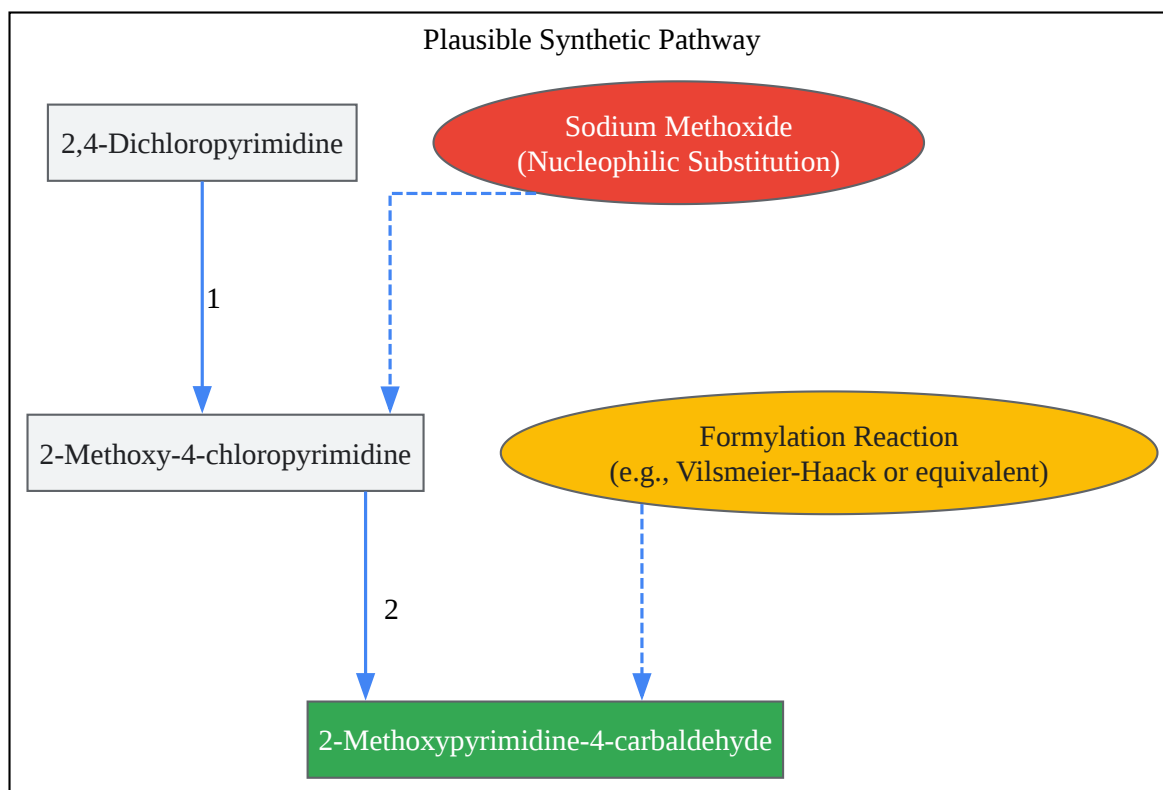
Table 3: Predicted Spectroscopic Data

Spectrum	Predicted Chemical Shifts / Frequencies
^1H NMR	δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.8-9.0 ppm (d, 1H, pyrimidine H-6), δ ~7.5-7.7 ppm (d, 1H, pyrimidine H-5), δ ~4.0-4.2 ppm (s, 3H, -OCH ₃)
^{13}C NMR	δ ~190-195 ppm (C=O), δ ~165-170 ppm (C-2), δ ~160-165 ppm (C-4), δ ~155-160 ppm (C-6), δ ~115-120 ppm (C-5), δ ~55-60 ppm (-OCH ₃)
FT-IR	~1700-1720 cm ⁻¹ (C=O stretch, aldehyde), ~2820 cm ⁻¹ and ~2720 cm ⁻¹ (C-H stretch, aldehyde), ~1570-1600 cm ⁻¹ (C=N stretch, pyrimidine ring), ~1020-1250 cm ⁻¹ (C-O stretch, methoxy)

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **2-Methoxypyrimidine-4-carbaldehyde** is not readily available. However, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach involves the construction of the pyrimidine ring followed by functional group manipulation.

A likely synthetic pathway involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment, followed by or preceded by the introduction of the methoxy and aldehyde functionalities. One potential route could start from a pre-functionalized pyrimidine, such as a halogenated pyrimidine, followed by nucleophilic substitution to introduce the methoxy group and subsequent conversion of another functional group into the aldehyde.



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